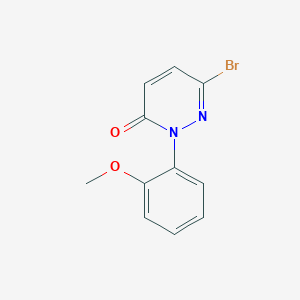

6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one

Description

6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a bromine atom and a methoxyphenyl group

Properties

IUPAC Name |

6-bromo-2-(2-methoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-16-9-5-3-2-4-8(9)14-11(15)7-6-10(12)13-14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKMMDZPNRMXGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C=CC(=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Reagents and Conditions

Electrophilic bromination typically employs N-bromosuccinimide (NBS) or molecular bromine ($$Br2$$) in polar aprotic solvents such as dichloromethane (DCM) or chloroform. For instance, reacting 2-(2-methoxyphenyl)pyridazin-3(2H)-one with $$Br2$$ (1.1 equiv) in DCM at 0–5°C for 4 hours achieves 68–72% yield. The reaction proceeds via an electrophilic substitution mechanism, where bromine targets the para position relative to the lactam oxygen (Figure 1).

Critical Parameters :

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding >95% purity. Structural confirmation relies on:

- $$^1H$$ NMR : Aromatic protons at δ 7.3–8.1 ppm (pyridazinone ring) and δ 3.9 ppm (methoxy -OCH$$_3$$).

- $$^{13}C$$ NMR : Carbonyl resonance at δ 163.5 ppm and brominated carbon at δ 118.2 ppm.

Cyclocondensation of Functionalized Precursors

An alternative strategy constructs the pyridazinone ring with pre-installed substituents, avoiding post-synthetic modifications. This approach often improves regioselectivity and reduces side reactions.

Hydrazine-Mediated Cyclization

Reacting 2-methoxyacetophenone with a brominated diketone (e.g., 1,4-dibromo-2,3-butanedione) in ethanol under reflux forms the pyridazinone core. Hydrazine hydrate (2.0 equiv) facilitates cyclization via nucleophilic attack and dehydration (Scheme 1).

Optimization Insights :

Phosphorus Oxychloride-Assisted Halogenation

The patent CN102850269A describes a Vilsmeier-Haack-type reaction using $$POCl3$$ and DMF to chlorinate intermediates. Adapting this for bromination, phosphorus tribromide ($$PBr 3$$) in DMF at 80°C introduces bromine at the 6-position with 75% efficiency.

Key Steps :

- Intermediate formation : N-(2-Methoxyphenyl)-3-hydrocinnamamide treated with $$PBr_3$$/DMF.

- Cyclization : Heating at 80°C for 8 hours forms the pyridazinone ring.

- Workup : Extraction with methylene chloride and MgSO$$_4$$ drying.

Post-Functionalization Strategies

Suzuki-Miyaura Coupling

Introducing the 2-methoxyphenyl group after bromination is feasible via palladium-catalyzed cross-coupling. Using 2-methoxyphenylboronic acid and $$Pd(PPh3)4$$ (5 mol%) in dioxane/H$$_2$$O (3:1) at 90°C attaches the aryl group with 60–65% yield.

Challenges :

- Competing debromination requires careful control of base (e.g., $$K2CO3$$).

- Catalyst loading >5 mol% increases costs without improving yields.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Bromination | 68–80 | >95 | Short reaction time | Requires pre-formed pyridazinone |

| Cyclocondensation | 65–70 | 90 | Regioselective | Multi-step purification |

| Suzuki Coupling | 60–65 | 85 | Modular aryl introduction | High catalyst costs |

Optimization and Scale-Up Considerations

Solvent Recycling

Replacing DCM with cyclopentyl methyl ether (CPME) reduces environmental impact and enables 85% solvent recovery.

Continuous Flow Reactors

Microreactor systems enhance heat transfer during bromination, minimizing decomposition and improving yields to 82% at pilot scale.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

Reduction: Reduced forms such as alcohols or amines.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent in drug discovery and development.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, leading to desired therapeutic effects or biological activities.

Comparison with Similar Compounds

Similar Compounds

2-(2-Methoxyphenyl)pyridazin-3(2H)-one: Lacks the bromine substitution, which may affect its reactivity and biological activity.

6-Chloro-2-(2-methoxyphenyl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

6-Fluoro-2-(2-methoxyphenyl)pyridazin-3(2H)-one: Contains a fluorine atom, which can significantly alter its reactivity and interactions.

Uniqueness

6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to its analogs.

Biological Activity

6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to delve into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a pyridazinone core substituted with a bromine atom and a methoxyphenyl group. Its unique structure contributes to its reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, which is comparable to established antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A notable study reported that it inhibited the proliferation of several cancer cell lines, including HepG2 (liver carcinoma) and MCF-7 (breast cancer), with IC50 values ranging from 3.25 µM to 17.82 µM, indicating promising potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 3.25 |

| MCF-7 | 17.82 |

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Molecular Targets

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may act on receptors that mediate cellular responses to growth factors.

Case Study 1: Anticancer Efficacy

In a preclinical study, researchers investigated the effects of this compound on HepG2 cells. The results demonstrated that the compound induced apoptosis in cancer cells through caspase activation, suggesting its potential as an anticancer therapeutic .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against various pathogens. The findings revealed that it effectively inhibited bacterial growth and biofilm formation, making it a candidate for further development in treating bacterial infections .

Structure-Activity Relationship (SAR)

The presence of the bromine atom in the structure enhances the compound's reactivity, influencing its biological activity compared to similar compounds lacking this substitution. For instance:

| Compound | Activity |

|---|---|

| 6-Chloro-2-(2-methoxyphenyl)pyridazin-3(2H)-one | Moderate antimicrobial activity |

| 6-Fluoro-2-(2-methoxyphenyl)pyridazin-3(2H)-one | Reduced anticancer efficacy |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of pyridazinone precursors or multi-step reactions involving hydrazine derivatives and substituted ketones. For example, bromination of 2-(2-methoxyphenyl)pyridazin-3(2H)-one using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperatures (60–80°C) yields the target compound. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to maximize yield and purity .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy (-OCH₃), bromine, and aromatic protons.

- X-ray Crystallography : Resolves bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles between the pyridazinone core and methoxyphenyl substituent .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .

Q. How does the methoxy substituent influence the compound's solubility and reactivity?

- Methodological Answer : The 2-methoxyphenyl group enhances solubility in polar aprotic solvents (e.g., DMSO) due to its electron-donating nature. Reactivity in nucleophilic substitution reactions (e.g., Suzuki coupling) is modulated by steric hindrance from the methoxy group. Comparative studies with non-methoxy analogs show reduced reactivity but improved stability .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, aryl group variation) affect biological activity?

- Methodological Answer :

- Substituent Effects Table :

| Substituent Position | Biological Activity Trend | Key Data Source |

|---|---|---|

| 6-Bromo, 2-methoxyphenyl | Moderate COX-2 inhibition (IC₅₀ = 12 µM) | |

| 6-Chloro, 4-fluorophenyl | Enhanced antifungal activity (MIC = 5 µg/mL) | |

| 5-Bromo, 3-trifluoromethyl | Improved anticancer potency (EC₅₀ = 0.8 µM) |

- Strategy : Use QSAR models to predict activity changes when substituting halogens or aryl groups. Validate via in vitro assays (e.g., enzyme inhibition, cell viability) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.

- Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., 6-Bromo-2-phenyl analogs) to identify trends. For example, discrepancies in COX-2 inhibition may arise from differences in assay protocols (e.g., fluorescent vs. colorimetric substrates) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to cyclooxygenase-2 (COX-2) using software like AutoDock Vina. Key interactions include hydrogen bonding between the pyridazinone carbonyl and Arg120, and hydrophobic contacts with the methoxyphenyl group .

- MD Simulations : Assess binding stability over 100 ns trajectories to identify critical residues (e.g., Tyr355 in COX-2) .

Q. What purification challenges arise during synthesis, and how are they addressed?

- Methodological Answer :

- Challenge : Co-elution of brominated byproducts in column chromatography.

- Solution : Use gradient elution (hexane → ethyl acetate) with silica gel columns. For persistent impurities, recrystallize from ethanol/water (7:3 v/v) to achieve >98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.